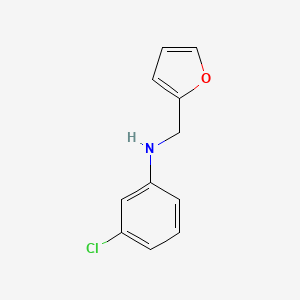

3-chloro-N-(furan-2-ylmethyl)aniline

Description

Significance of N-substituted Anilines as Core Structural Motifs in Advanced Organic Molecules

N-substituted anilines, a class of compounds derived from aniline (B41778) through modification of the amino group, are fundamental building blocks in the synthesis of a vast array of advanced organic molecules. Their importance stems from their versatile reactivity and their prevalence in numerous biologically active compounds and materials. nih.gov These derivatives serve as crucial intermediates in the production of pharmaceuticals, dyes, and polymers. rsc.org

In medicinal chemistry, the aniline scaffold is a "privileged" structure, frequently appearing in drugs due to its ability to interact with biological targets. Strategic substitution on the nitrogen atom allows for the fine-tuning of a compound's pharmacological profile, including its solubility, metabolic stability, and binding affinity for receptors or enzymes. researchgate.net Consequently, N-substituted anilines are integral to the structure of drugs used to treat a wide range of conditions, from cancer to cardiovascular diseases. rsc.org

Role of Furan (B31954) Derivatives in Heterocyclic Chemistry and as Versatile Scaffolds

Furan, a five-membered aromatic heterocycle containing an oxygen atom, and its derivatives are of paramount importance in heterocyclic chemistry. The furan nucleus is a versatile scaffold found in numerous natural products and is a key building block for the synthesis of more complex molecules. cymitquimica.com Its unique electronic properties and reactivity make it an attractive starting material for creating a diverse range of compounds with significant biological activities. jkchemical.com

Furan derivatives are integral to the development of pharmaceuticals, agrochemicals, and specialty materials. cymitquimica.com The furan ring can act as a bioisostere for other aromatic systems, like benzene (B151609), offering modified electronic and steric properties that can enhance a molecule's interaction with biological targets and improve its pharmacokinetic profile. cymitquimica.com The inclusion of the furan moiety in drug candidates has led to the discovery of agents with antibacterial, anti-inflammatory, antiviral, and anticancer properties. cymitquimica.comjkchemical.comtaylorfrancis.com

Research Trajectories for Complex Organic Molecules Incorporating Aniline and Furan Moieties

The strategic combination of aniline and furan motifs within a single molecular entity is a promising avenue in the search for new functional molecules. Research in this area focuses on developing synthetic methodologies to efficiently couple these two building blocks and on exploring the properties and potential applications of the resulting hybrid compounds.

A primary method for the synthesis of N-(furfuryl)anilines is the reductive amination of furfural (B47365) (a key furan derivative) with anilines. cymitquimica.combldpharm.com.tr This reaction forms a C-N bond, linking the furan ring to the aniline nitrogen via a methylene (B1212753) bridge. Catalytic transfer hydrogenation is one of the efficient and chemoselective methods for this transformation. cymitquimica.com Researchers are exploring various catalytic systems, including both precious and non-precious metals, to optimize reaction conditions, improve yields, and enhance the sustainability of these synthetic routes. nih.gov The resulting furan-aniline hybrids are of interest for their potential applications in materials science and as intermediates for more complex heterocyclic structures. researchgate.net The investigation into such molecules is driven by the hypothesis that the combination of the electron-rich furan ring and the versatile aniline core can lead to novel synergistic effects and desirable physicochemical properties.

Detailed Look at 3-chloro-N-(furan-2-ylmethyl)aniline

While broad research exists for the synthesis of N-furfurylanilines, detailed, publicly available research findings specifically characterizing 3-chloro-N-(furan-2-ylmethyl)aniline are limited. It is primarily cataloged as a research chemical by various suppliers. However, based on established chemical principles, we can delineate its molecular properties and a highly plausible synthetic route.

Molecular and Physical Properties

Specific experimental data such as melting and boiling points for 3-chloro-N-(furan-2-ylmethyl)aniline are not widely reported in scientific literature, which is common for specialized, non-commodity chemicals. However, its fundamental molecular properties can be precisely determined.

| Property | Value |

| Molecular Formula | C₁₁H₁₀ClNO |

| Molecular Weight | 207.66 g/mol |

| CAS Number | 51597-76-3 |

| Appearance | Solid (predicted) |

Data sourced from chemical supplier catalogs. taylorfrancis.com

Plausible Synthesis: Reductive Amination

The most direct and widely used method for preparing compounds of this class is the reductive amination of furfural with the corresponding substituted aniline. In this case, 3-chloroaniline (B41212) would be reacted with furfural to first form an imine intermediate, which is then reduced to the final secondary amine product.

Reaction Scheme: Synthesis of 3-chloro-N-(furan-2-ylmethyl)aniline

| Reactant 1 | Reactant 2 | Reaction Type | Product |

|---|

This reaction can be carried out using various reducing agents and catalytic systems, such as catalytic hydrogenation or transfer hydrogenation, which are known to be effective for the reductive amination of furfural derivatives. nih.govresearchgate.netcymitquimica.combldpharm.com.tr

Properties

IUPAC Name |

3-chloro-N-(furan-2-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c12-9-3-1-4-10(7-9)13-8-11-5-2-6-14-11/h1-7,13H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXAPHDXZEYAVIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in the Characterization of N-substituted Anilines and Furan (B31954) Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution and in the solid state. researchgate.net It provides unparalleled insight into the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

One-dimensional ¹H and ¹³C NMR spectra are fundamental for mapping the carbon-hydrogen framework of a molecule. nih.gov For 3-chloro-N-(furan-2-ylmethyl)aniline, the spectra would exhibit characteristic signals corresponding to the three distinct moieties: the 3-chloroaniline (B41212) ring, the furan ring, and the methylene (B1212753) linker.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for each unique proton. The aromatic protons on the 3-chloroaniline ring would typically appear in the downfield region (δ 6.5-7.5 ppm). nih.govchemicalbook.com The protons of the furan ring would also resonate in the aromatic region, with characteristic shifts influenced by the oxygen heteroatom. researchgate.net The methylene (-CH₂-) protons, situated between the nitrogen and the furan ring, would likely appear as a singlet or a doublet (if coupled to the N-H proton) around δ 4.0-4.5 ppm. The N-H proton itself would produce a signal whose chemical shift is sensitive to solvent and concentration.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on the carbon skeleton. nih.gov The spectrum for 3-chloro-N-(furan-2-ylmethyl)aniline would display signals for all 11 carbon atoms. The carbons of the benzene (B151609) ring would appear in the δ 110-150 ppm range, with the carbon atom bonded to the chlorine atom showing a characteristic shift. The furan ring carbons would also resonate in the aromatic/olefinic region, with the carbon adjacent to the oxygen appearing at a significantly downfield shift. nih.gov The methylene bridge carbon would be observed in the aliphatic region, typically around δ 40-50 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-chloro-N-(furan-2-ylmethyl)aniline

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aniline (B41778) Ring Protons | 6.5 - 7.2 | - |

| Aniline Ring Carbons | - | 110 - 150 |

| Furan Ring Protons | 6.2 - 7.4 | - |

| Furan Ring Carbons | - | 105 - 155 |

| Methylene (-CH₂-) Protons | ~4.3 | - |

| Methylene (-CH₂-) Carbon | - | ~45 |

| Amine (N-H) Proton | Variable | - |

For complex molecules or where 1D spectra exhibit overlapping signals, two-dimensional (2D) NMR experiments are indispensable. wikipedia.org These techniques spread spectral information across two frequency axes, revealing correlations between nuclei. wikipedia.orgslideshare.net

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. libretexts.org For 3-chloro-N-(furan-2-ylmethyl)aniline, a COSY spectrum would show cross-peaks connecting adjacent protons on the aniline and furan rings, confirming their substitution patterns. It would also reveal any coupling between the N-H proton and the methylene protons. ethz.ch

HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate the chemical shifts of directly bonded protons and carbons. An HSQC spectrum would show a cross-peak for each C-H bond, definitively assigning each proton signal to its corresponding carbon signal. This is crucial for unambiguously assigning the complex aromatic regions of the ¹H and ¹³C spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org This is particularly useful for determining the three-dimensional structure and preferred conformation of the molecule. libretexts.org For instance, NOESY could reveal spatial proximity between the methylene protons and specific protons on both the furan and aniline rings, providing insight into the molecule's rotational conformation around the C-N bonds. ethz.ch

While solution-state NMR provides data on molecules tumbling rapidly in a solvent, solid-state NMR (ssNMR) yields information about molecular structure and conformation in the solid phase. researchgate.netmdpi.com This is vital for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. researchgate.net By analyzing chemical shifts and dipolar couplings, ssNMR can discern subtle differences in molecular packing and conformation between different solid forms of 3-chloro-N-(furan-2-ylmethyl)aniline. rsc.org It serves as a powerful tool for characterizing the material in its solid state, which is often the form used in various applications. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. imreblank.ch

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with extremely high accuracy, typically to four or more decimal places. researchgate.netnih.gov This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. longdom.orgresearchgate.net For 3-chloro-N-(furan-2-ylmethyl)aniline, with a molecular formula of C₁₁H₁₀ClNO, HRMS can differentiate its exact mass from other combinations of atoms that might have the same nominal mass, thereby confirming the chemical formula. researchgate.net

Table 2: Molecular Weight and Predicted HRMS Data for 3-chloro-N-(furan-2-ylmethyl)aniline

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀ClNO |

| Nominal Mass | 221 u |

| Monoisotopic Mass (Exact Mass) | 221.0451 u |

| Ion [M+H]⁺ (for ESI-HRMS) | 222.0529 u |

Tandem Mass Spectrometry (MS/MS) provides deeper structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. unt.edu In an MS/MS experiment, the molecular ion ([M]⁺ or [M+H]⁺) of 3-chloro-N-(furan-2-ylmethyl)aniline would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" that can confirm the compound's identity and connectivity. fossiliontech.commdpi.com

Key fragmentation pathways would likely involve the cleavage of the weakest bonds. A prominent fragmentation would be the benzylic cleavage of the C-N bond connecting the methylene group to the furan ring, leading to the formation of a stable furfuryl cation (m/z 81) or a 3-chloroaniline radical cation (m/z 127). Further fragmentation of these primary ions would provide additional structural confirmation. longdom.org

Table 3: Predicted Key Fragments in the MS/MS Spectrum of 3-chloro-N-(furan-2-ylmethyl)aniline

| m/z | Predicted Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 221/223 | [C₁₁H₁₀ClNO]⁺ | Molecular Ion (showing isotopic pattern for Cl) |

| 127/129 | [C₆H₅ClN]⁺ | Loss of furfuryl radical |

| 126/128 | [C₆H₄ClN]⁺ | Cleavage of N-CH₂ bond |

| 81 | [C₅H₅O]⁺ | Furfuryl cation from benzylic cleavage |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups within a molecule by probing the vibrations of its chemical bonds.

Infrared (IR) Absorption Spectroscopy for Characteristic Bond Vibrations

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. For 3-chloro-N-(furan-2-ylmethyl)aniline, the IR spectrum would be expected to show characteristic absorption bands corresponding to its aniline, furan, and chloro-aromatic moieties.

Key expected vibrational modes would include the N-H stretch of the secondary amine, C-N stretching, C-H stretching and bending for both the aromatic and furan rings, the C-O-C stretch of the furan ring, and the C-Cl stretch of the chlorobenzene (B131634) ring.

Hypothetical IR Data for 3-chloro-N-(furan-2-ylmethyl)aniline

| Functional Group | Expected Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

|---|---|---|

| Secondary Amine | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Methylene (-CH₂-) | C-H Asymmetric/Symmetric Stretch | 2920 - 2965 / 2850 - 2880 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Furan Ring | C=C Stretch | ~1580, ~1500, ~1400 |

| Amine | C-N Stretch | 1250 - 1350 |

| Furan Ring | C-O-C Asymmetric Stretch | 1050 - 1250 |

Raman Spectroscopy as a Complementary Vibrational Technique

Raman spectroscopy provides information complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. Vibrational modes that result in a change in polarizability are Raman active. Symmetrical, non-polar bonds often produce strong Raman signals, while being weak in the IR spectrum. For the target molecule, the symmetric breathing vibrations of the aromatic and furan rings would be expected to be prominent in the Raman spectrum.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Conjugation and Electronic Transitions

Electronic spectroscopy probes the electronic structure of a molecule by measuring the transitions of electrons between different energy levels upon absorption of UV or visible light. The UV-Vis spectrum of 3-chloro-N-(furan-2-ylmethyl)aniline would be dominated by π → π* transitions associated with its conjugated systems—the chlorobenzene and furan rings. The presence of the amine group (an auxochrome) linked to the benzene ring would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

Fluorescence spectroscopy could potentially provide further insights if the molecule exhibits luminescence upon excitation. The emission spectrum would be Stokes-shifted to a longer wavelength than the absorption maximum.

X-ray Diffraction for Crystalline Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of 3-chloro-N-(furan-2-ylmethyl)aniline could be grown, this technique would provide exact bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking, in the solid state. As no crystallographic data has been published, information regarding its crystal system, space group, and unit cell dimensions remains unknown.

Computational Chemistry and Theoretical Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is routinely used to determine optimized molecular geometry, electronic properties, and vibrational frequencies.

HOMO-LUMO Energy Gaps and Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. A small energy gap generally implies higher reactivity. Analysis of the spatial distribution of these orbitals helps identify the electron-donating (HOMO) and electron-accepting (LUMO) regions of the molecule.

Electrostatic Potential and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution of a molecule, allowing for the prediction of how it will interact with other species. It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. Red-colored regions on an MEP map indicate negative electrostatic potential (electron-rich), while blue regions indicate positive potential (electron-poor).

Non-Covalent Interactions and Conformational Analysis

This analysis investigates the weaker interactions, such as hydrogen bonds and van der Waals forces, that influence the three-dimensional shape (conformation) and crystal packing of a molecule. Understanding the conformational landscape is essential for predicting how the molecule might interact with biological targets.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Optical Properties

TD-DFT is an extension of DFT used to calculate the excited states of molecules. This method allows for the prediction of electronic absorption spectra (like UV-Vis spectra), which correspond to the electronic transitions from the ground state to various excited states. These theoretical spectra can be compared with experimental data to validate the computational model.

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility and dynamic behavior of a molecule in different environments (e.g., in a solvent), offering insights that are not available from static quantum chemical calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a statistical relationship between the structural properties (descriptors) of a series of compounds and their biological activity. For a molecule like 3-chloro-N-(furan-2-ylmethyl)aniline, theoretical descriptors derived from DFT calculations (such as HOMO-LUMO energies, dipole moment, and atomic charges) could be used in a QSAR model to predict its potential biological efficacy based on data from related compounds.

While the framework for a thorough computational analysis of 3-chloro-N-(furan-2-ylmethyl)aniline is well-established, the specific data and detailed findings for this compound are not present in the current body of published research. Future studies are required to populate these analyses with scientifically accurate data.

Reaction Mechanism Studies and Mechanistic Pathways

Elucidation of Mechanism for C-N Bond Formation in N-substituted Anilines

The creation of the C-N bond linking the aniline (B41778) and the furan-2-ylmethyl group can be achieved through various synthetic strategies, each with its own distinct mechanistic pathway. Key methods include catalytic cross-coupling reactions and reductive amination.

Transition metal catalysts are pivotal in facilitating C-N bond formation, offering efficient and selective routes to N-substituted anilines. numberanalytics.com Palladium (Pd), copper (Cu), and nickel (Ni) are among the most widely used metals for these transformations. numberanalytics.com These catalysts operate through a series of steps, fundamentally enabling the coupling of an amine with an aryl halide or a related electrophile.

The general catalytic cycle for a cross-coupling reaction, such as the Buchwald-Hartwig amination, typically involves three key steps:

Oxidative Addition : The low-valent transition metal catalyst (e.g., Pd(0)) reacts with an aryl halide, inserting itself into the carbon-halogen bond to form a higher oxidation state metal complex (e.g., Pd(II)). numberanalytics.com

Ligand Exchange/Transmetalation : The amine substrate coordinates to the metal center, often displacing another ligand. In reactions like the Chan-Lam coupling, which uses boronic acids, this step involves transmetalation.

Reductive Elimination : The final step involves the formation of the new C-N bond as the product is eliminated from the metal center, which is reduced back to its initial low-valent state, thus regenerating the catalyst for the next cycle. numberanalytics.com

The choice of catalyst and ligands (e.g., phosphines, N-heterocyclic carbenes) is critical as it influences catalytic activity, stability, and selectivity. numberanalytics.com For instance, nickel-catalyzed cross-coupling has been developed for cleaving aryl C-N bonds of N-trifluoromethanesulfonyl (N-Tf) protected anilines to form new C-C bonds, showcasing the versatility of these catalytic systems. bohrium.com Iron-based catalysts have also shown promise in forming C-N bonds between alcohols and anilines through a "hydrogen borrowing" mechanism. acs.org Furthermore, heterogeneous catalysts, such as copper complexes supported on polystyrene or bimetallic nanoparticles, offer advantages in terms of recovery and reuse. nih.govorganic-chemistry.org

| Catalyst Type | Common Metals | Key Mechanistic Steps | Typical Reactions |

|---|---|---|---|

| Transition Metal Complexes | Palladium (Pd), Copper (Cu), Nickel (Ni) | Oxidative Addition, Reductive Elimination | Buchwald-Hartwig, Ullmann, Chan-Lam |

| Iron-Based Catalysts | Iron (Fe) | Hydrogen Borrowing | Coupling of Alcohols and Amines |

| Heterogeneous Catalysts | Cu, Rh/Pt Nanoparticles | Surface-Mediated Reactions | N-Arylation, Reductive Amination |

Reductive amination represents a powerful and widely used method for C-N bond formation, proceeding through a two-stage mechanism that involves the formation of a key intermediate. masterorganicchemistry.com

The process begins with the reaction between a carbonyl compound (an aldehyde or ketone) and an amine to form an imine or an iminium ion intermediate. masterorganicchemistry.comyoutube.com This initial step is typically catalyzed by a small amount of acid. youtube.com The crucial intermediate in the synthesis of 3-chloro-N-(furan-2-ylmethyl)aniline via this route would be the iminium ion formed from 3-chloroaniline (B41212) and furfural (B47365).

Following its formation, the imine or iminium ion is reduced to the final amine product. youtube.com This reduction can be performed in a separate step or, more conveniently, in a one-pot procedure where the reducing agent is present from the start. youtube.com Specific reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often employed because they are mild enough to selectively reduce the iminium ion without significantly reducing the initial aldehyde or ketone. masterorganicchemistry.comharvard.edu The transition state for the reduction step involves the transfer of a hydride ion from the reducing agent to the electrophilic carbon of the C=N double bond. youtube.com

In transition metal-catalyzed coupling reactions, the key intermediates are organometallic complexes. For example, in a palladium-catalyzed reaction, an arylpalladium(II) complex is a critical intermediate formed after oxidative addition. The subsequent coordination of the amine and deprotonation leads to a palladium-amido complex, which then undergoes reductive elimination to form the C-N bond.

While ionic pathways are common, radical mechanisms also provide a viable route for C-N bond formation. Recent advances in photoredox and electrochemistry have revived interest in radical-based aminations. researchgate.net These reactions can involve the generation of highly reactive nitrogen-centered or carbon-centered radicals that combine to form the C-N bond. Strategies for enantioselective C-N bond formation involving radical intermediates often rely on transition metal catalysts with chiral ligands to control the stereochemistry. rsc.org Mechanistic studies have identified pathways such as radical-polar crossover, where an electron transfer event is followed by nucleophilic addition to form the C-N bond. acs.org

Electrophilic aromatic substitution (EAS) is another fundamental mechanism related to aniline chemistry. The amino group (-NH₂) of aniline is a strong activating, ortho-, para-directing group for EAS. byjus.com This high reactivity is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions. youtube.com While EAS is primarily a C-H functionalization reaction, it is central to understanding the reactivity of the aniline ring. However, direct C-N bond formation on an unfunctionalized aromatic ring via an EAS-type reaction with an amine is not a standard synthetic route. More commonly, nitrogen is introduced via nitration followed by reduction. youtube.com

Mechanistic Aspects of Furan (B31954) Ring Transformations and Functionalizations

The furan ring in 3-chloro-N-(furan-2-ylmethyl)aniline possesses its own distinct chemical reactivity, which can be exploited for further molecular modifications. Its aromatic character is weaker than that of benzene, making it susceptible to a unique set of reactions. chemicalbook.comquora.com

Furan's reduced aromaticity allows it to act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. quora.comnumberanalytics.com It can react with various dienophiles to form oxabicycloheptane derivatives. quora.com The mechanism involves a concerted interaction between the highest occupied molecular orbital (HOMO) of the furan (the diene) and the lowest unoccupied molecular orbital (LUMO) of the dienophile. researchgate.netnih.gov These reactions are often reversible, and the stability of the resulting cycloadducts can be low. researchgate.net Generally, exo isomers are thermodynamically more stable, while endo isomers are kinetically favored. nih.gov

Furan can also undergo ring-opening reactions under certain conditions. For example, oxidation of furan can lead to ring cleavage, forming products like maleic anhydride. numberanalytics.compharmaguideline.com In metabolic studies, the cleavage of a furan ring has been proposed to proceed through direct oxidation to form an unsaturated aldehyde intermediate, rather than through hydroxylation. nih.gov

Furan is highly reactive towards electrophilic aromatic substitution, significantly more so than benzene, due to the electron-donating effect of the ring oxygen atom. quora.compearson.com This increased reactivity means that mild reagents and conditions are sufficient for substitution. pearson.com

The mechanism proceeds via an addition-elimination pathway, similar to other aromatic compounds. chemicalbook.com An electrophile attacks the electron-rich furan ring to form a positively charged intermediate known as a sigma complex or arenium ion. pearson.com This intermediate is stabilized by resonance. Subsequent loss of a proton restores the aromaticity of the ring, yielding the substituted furan. numberanalytics.com

Substitution occurs preferentially at the C2 (or C5) position. chemicalbook.compearson.com This regioselectivity is explained by the greater stability of the carbocation intermediate formed upon attack at the C2 position. The positive charge in this intermediate can be delocalized over three resonance structures, including one where the charge is stabilized by the oxygen atom. chemicalbook.compearson.com In contrast, attack at the C3 position results in a less stable intermediate with only two resonance structures. chemicalbook.com

| Reaction Type | Key Features | Mechanism | Typical Products |

|---|---|---|---|

| Diels-Alder Cycloaddition | Acts as a diene; reaction is often reversible. | [4+2] concerted cycloaddition. | Oxabicycloheptane derivatives. |

| Ring-Opening | Occurs under oxidative or acidic conditions. | Oxidative cleavage or acid-catalyzed rearrangement. | Unsaturated dicarbonyls, cyclopentanones. |

| Electrophilic Substitution | More reactive than benzene; C2-selective. | Addition-elimination via a stabilized sigma complex. | 2-Substituted furans (e.g., 2-bromofuran). |

Theoretical Studies on Reaction Pathways and Energy Barriers

Theoretical studies, often employing computational chemistry methods such as Density Functional Theory (DFT), are crucial for elucidating reaction mechanisms. These studies model the potential energy surface of a reaction, identifying transition states and calculating activation energy barriers. For furan-containing compounds, research has explored reactions such as hydroarylation, where DFT calculations help understand the formation of cationic intermediates. mdpi.com Similarly, studies on aniline derivatives have investigated substituent effects on reaction rates, suggesting mechanisms based on calculated electronic properties. researchgate.net However, no specific theoretical studies detailing the reaction pathways or energy barriers for 3-chloro-N-(furan-2-ylmethyl)aniline were identified.

Advanced Applications in Materials Science and Chemical Research

Role of N-substituted Anilines and Furan (B31954) Derivatives in Conducting Polymers and Organic Electronics

N-substituted anilines and furan derivatives are key components in the synthesis of conducting polymers and materials for organic electronics. The incorporation of these moieties can significantly influence the electrical and optical properties of the resulting polymers. While research on 3-chloro-N-(furan-2-ylmethyl)aniline itself is specific, the broader class of furan-aniline copolymers has been a subject of investigation for their potential in creating materials with tunable conductivities. These polymers are generally synthesized through oxidative polymerization, and their properties can be finely tuned by controlling various reaction parameters.

The combination of furan and aniline (B41778) units in a copolymer can lead to materials with enhanced thermal stability and desirable electronic properties. For instance, composites of polyfuran (PFu) and poly(2-chloroaniline) (P2ClAn) have been shown to be thermally more stable than the individual homopolymers. The conductivity of such composites can also be higher than that of the constituent polymers, with the charge transport mechanism involving polarons and bipolarons.

Dye-Sensitized Solar Cell (DSSC) Sensitizers

In the realm of renewable energy, dye-sensitized solar cells (DSSCs) represent a promising photovoltaic technology. The efficiency of these cells is heavily reliant on the molecular structure of the dye used as a sensitizer (B1316253). Organic dyes featuring a furan moiety within their conjugated spacer, connecting an arylamine donor to a 2-cyanoacrylic acid acceptor, have been synthesized and utilized in high-efficiency DSSCs. nih.gov The furan ring, being an electron-rich heterocycle, can effectively facilitate charge transfer from the donor to the acceptor, a crucial process for efficient solar energy conversion.

Aniline-based dyes are also widely studied for their potential in DSSCs. Theoretical investigations of various aniline-based dyes aim to improve solar cell efficiency by tuning their electronic and optical properties. While direct application of 3-chloro-N-(furan-2-ylmethyl)aniline as a DSSC sensitizer has not been extensively reported, its structural components suggest it could serve as a valuable precursor for designing novel dyes. The N-substituted aniline portion can act as an electron donor, while the furan ring can be part of the π-conjugated bridge. The chloro substituent on the aniline ring can further modify the electronic properties, potentially leading to favorable energy level alignment for efficient electron injection into the semiconductor electrode of the DSSC.

Optimization of Polymerization Conditions for Aniline-Furan Copolymers

The synthesis of furan-aniline copolymers with desirable properties necessitates a careful optimization of polymerization conditions. Research has shown that a high-throughput multiparameter optimization of chemical oxidative polymerization can be employed for the facile synthesis of furan homopolymers and furan/aniline copolymers. nih.gov Key parameters that are typically optimized include the choice of oxidant and medium, reaction temperature, oxidant-to-monomer ratio, monomer concentration, and dopant concentration.

For the homopolymerization of furan, a combination of iron(III) chloride (FeCl₃) as the oxidant and nitromethane (B149229) as the medium has been found to be effective. The conductivity of furan/aniline copolymers has been observed to increase with a higher aniline content in the polymer chain. This suggests that the incorporation of aniline derivatives, such as 3-chloro-N-(furan-2-ylmethyl)aniline, could be a strategy to enhance the electrical conductivity of the resulting copolymers.

Table 1: Key Parameters in the Optimization of Aniline-Furan Copolymerization

| Parameter | Influence on Polymer Properties |

| Oxidant Species | Affects polymerization rate and polymer structure. |

| Medium Species | Influences solubility of monomers and polymers. |

| Temperature | Impacts reaction kinetics and polymer chain length. |

| Monomer Ratio | Determines the composition and electronic properties of the copolymer. |

| Dopant Concentration | Controls the conductivity of the final polymer. |

Development as Scaffolds for Novel Chemical Entities in Organic Synthesis

The furan ring is a versatile scaffold in organic synthesis due to its unique chemical properties and ability to participate in a variety of reactions. ijabbr.com Furan derivatives are found in numerous biologically active compounds and serve as building blocks for the synthesis of more complex molecules. ijabbr.com Similarly, the aniline moiety is a fundamental structural unit in a vast array of pharmaceuticals and functional materials. The combination of these two entities in 3-chloro-N-(furan-2-ylmethyl)aniline makes it a promising scaffold for the development of novel chemical entities.

The presence of multiple reactive sites—the furan ring, the secondary amine, and the chlorinated aromatic ring—allows for a wide range of chemical transformations. This versatility enables the construction of diverse molecular architectures with potential applications in medicinal chemistry and materials science.

Modular Synthesis of Complex Molecular Architectures

Modular synthesis is a powerful strategy in organic chemistry that allows for the efficient construction of complex molecules from simpler, interchangeable building blocks. The structure of 3-chloro-N-(furan-2-ylmethyl)aniline is well-suited for a modular approach. For example, the furan ring can be derived from biomass, making it a renewable feedstock for chemical synthesis.

The secondary amine provides a convenient handle for further functionalization, allowing for the attachment of various molecular fragments through N-acylation, N-alkylation, or transition-metal-catalyzed cross-coupling reactions. The chloro-substituted aniline ring can also participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce additional diversity. This modularity allows for the systematic variation of substituents around the furan-aniline core, enabling the creation of libraries of compounds for screening in drug discovery or for the development of new materials with tailored properties. For instance, a modular synthesis of aryl amines from 3-alkynyl-2-pyrones has been developed, showcasing the power of this approach in generating structural diversity. rsc.org

Design of Functional Materials

The unique electronic and structural features of 3-chloro-N-(furan-2-ylmethyl)aniline make it an attractive building block for the design of functional materials. The electron-rich furan ring, combined with the electron-withdrawing nature of the chloro-substituted aniline, can give rise to interesting photophysical and electronic properties.

By incorporating this scaffold into larger conjugated systems, it is possible to create materials with applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices. The ability to modify the substituents on both the furan and aniline rings provides a means to fine-tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for optimizing the performance of organic electronic devices. Furthermore, the furan-aniline linkage can be exploited to create polymers with specific morphologies and self-assembly properties, which are important for controlling the bulk properties of the material.

Applications in Chemo-sensors and Detection Systems (excluding pollutant detection)

The development of highly selective and sensitive chemosensors for the detection of various analytes is a significant area of research. The structure of 3-chloro-N-(furan-2-ylmethyl)aniline contains key functional groups that can be utilized in the design of such sensors. Specifically, the furan oxygen and the aniline nitrogen can act as binding sites for metal ions, while the aromatic rings can serve as a platform for fluorescent or colorimetric signaling.

The design of small-molecule fluorescent probes often involves the integration of a fluorophore with a recognition unit. nih.gov The furan-aniline scaffold can be readily modified to incorporate a suitable fluorophore, and the binding of an analyte to the recognition site can induce a change in the fluorescence properties of the molecule. This change can be in the form of fluorescence quenching, enhancement, or a shift in the emission wavelength, providing a detectable signal.

For example, a chemosensor based on 4-(furan-2-ylmethyleneamino)-2,3-dimethyl-1-phenyl-1,2-dihydropyrazol-5-one has been designed for the selective recognition of Zn²⁺ ions. researchgate.net This demonstrates the potential of the furan moiety in the design of metal ion sensors. Similarly, aniline-based sensors have been developed for the colorimetric detection of various metal ions, including Fe³⁺, Cu²⁺, and Ag⁺. nih.gov By combining these features, 3-chloro-N-(furan-2-ylmethyl)aniline could serve as a precursor for novel chemosensors with high selectivity and sensitivity for specific analytes.

Table 2: Potential Recognition Moieties in 3-chloro-N-(furan-2-ylmethyl)aniline for Chemo-sensing

| Moiety | Potential Analyte Interaction |

| Furan Oxygen | Coordination with metal ions. |

| Aniline Nitrogen | Coordination with metal ions, hydrogen bonding. |

| Aromatic Rings | π-π stacking interactions, platform for fluorophore attachment. |

Investigation as Precursors for Further Chemical Transformations

The strategic combination of a reactive aniline ring, a chloro substituent, and a furan group makes 3-chloro-N-(furan-2-ylmethyl)aniline a valuable starting material for a variety of organic syntheses. The chloro group can act as a leaving group or a directing group in substitution reactions, while the secondary amine and the furan ring offer multiple sites for functionalization and cyclization reactions.

Research into the utility of this compound has focused on its role as a building block for heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological and physical properties. While direct studies on 3-chloro-N-(furan-2-ylmethyl)aniline as a precursor are not extensively documented in publicly available literature, the reactivity of its constituent parts suggests several potential transformation pathways.

One area of exploration involves the use of similar structures in the synthesis of β-lactams, specifically 3-chloro-substituted azetidin-2-ones. For instance, the synthesis of 3-chloro-4-(furan-2-yl)-1-(3-nitrophenyl)azetidin-2-one has been achieved through the cyclocondensation of a Schiff base, N-[(E)-furan-2-ylmethylidene]-3-nitroaniline, with chloroacetyl chloride in the presence of a base. nih.gov This reaction provides a model for how 3-chloro-N-(furan-2-ylmethyl)aniline could be first converted to an imine and then undergo a [2+2] cycloaddition to form a four-membered heterocyclic ring. The resulting azetidin-2-one (B1220530) derivatives are of interest for their potential biological activities.

The following table outlines the synthesis of various 3-chloro-substituted azetidin-2-ones from related precursors, illustrating the potential for 3-chloro-N-(furan-2-ylmethyl)aniline in similar synthetic strategies.

Table 1: Synthesis of 3-Chloro-Substituted Azetidin-2-ones

| Product | Reactants | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 3-chloro-4-(furan-2-yl)-1-(3-nitrophenyl)azetidin-2-one | N-[(E)-furan-2-ylmethylidene]-3-nitroaniline, Chloroacetyl chloride, Triethylamine | 77 | 154 |

| 3-chloro-1-(4-nitrophenyl)-4-phenylazetidin-2-one | N-(4-nitrobenzylidene)-4-nitroaniline, Chloroacetyl chloride, Triethylamine | 66 | 148 |

| 3-chloro-4-(furan-2-yl)-1-(4-nitrophenyl)azetidin-2-one | N-[(E)-furan-2-ylmethylidene]-4-nitroaniline, Chloroacetyl chloride, Triethylamine | 60 | 152 |

| 3-chloro-4-(4-methoxyphenyl)-1-(4-methylphenyl)azetidin-2-one | N-(4-methoxybenzylidene)-4-methylaniline, Chloroacetyl chloride, Triethylamine | 70 | 138 |

| 3-chloro-4-(4-methoxyphenyl)-1-(4-nitrophenyl)azetidin-2-one | N-(4-methoxybenzylidene)-4-nitroaniline, Chloroacetyl chloride, Triethylamine | 62 | 136 |

Data sourced from a study on the synthesis of 3-chloro-substituted azetidin-2-ones. nih.gov

Furthermore, the aniline moiety of 3-chloro-N-(furan-2-ylmethyl)aniline makes it a candidate for well-established cyclization reactions to form larger heterocyclic systems. For example, the Friedländer annulation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a methylene (B1212753) group alpha to a carbonyl, could be a potential route to quinoline (B57606) derivatives if the aniline were appropriately functionalized. Similarly, the Pictet-Spengler reaction, a condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization, could be envisioned for the synthesis of tetrahydro-β-carbolines if the furan ring were to be opened and the side chain modified.

The presence of the chloro group on the aniline ring also opens up possibilities for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce new aryl or alkyl groups at this position, further diversifying the range of accessible derivatives.

While specific, detailed research findings on the direct use of 3-chloro-N-(furan-2-ylmethyl)aniline as a precursor are limited in the reviewed literature, the chemical nature of the molecule strongly suggests its potential as a versatile starting material. Future research in this area is likely to uncover a wealth of new chemical transformations and lead to the synthesis of novel compounds with interesting properties for materials science and medicinal applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-chloro-N-(furan-2-ylmethyl)aniline, and how are yields optimized?

- The compound is typically synthesized via reductive amination. A common method involves reacting 3-chloroaniline with furan-2-carbaldehyde in the presence of a catalyst like Pd/NiO under hydrogen gas, achieving yields up to 95% . Optimization includes controlling reaction temperature (25°C), solvent selection (ethanol), and stoichiometric ratios of reactants. Purity is confirmed by NMR and HRMS .

Q. Which spectroscopic techniques are most reliable for characterizing 3-chloro-N-(furan-2-ylmethyl)aniline?

- 1H/13C NMR identifies functional groups and substitution patterns (e.g., aromatic protons at δ 7.20–7.07 ppm, furan protons at δ 6.18–6.16 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight (calculated: C11H10ClNO, 207.0453 g/mol; observed: 207.0455 g/mol) . IR spectroscopy detects key bonds like C-N (1364 cm⁻¹) and aromatic C-Cl (1603 cm⁻¹) .

Q. How is the purity of 3-chloro-N-(furan-2-ylmethyl)aniline validated in laboratory settings?

- Purity is assessed via HPLC (retention time matching) and melting point analysis (comparison with literature values). Commercial batches report ≥95% purity, verified by elemental analysis and chromatography .

Advanced Research Questions

Q. How can structural contradictions in NMR data be resolved for derivatives of 3-chloro-N-(furan-2-ylmethyl)aniline?

- Discrepancies in chemical shifts (e.g., unexpected splitting or integration) may arise from steric hindrance or electronic effects. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can confirm spatial proximity of the furan methylene group to the aromatic ring . X-ray crystallography provides definitive proof of molecular geometry, as seen in analogous Schiff base structures .

Q. What strategies improve catalytic efficiency in reductive amination for scaling up synthesis?

- Catalyst optimization : Pd/NiO shows superior activity (turnover frequency >100 h⁻¹) compared to traditional Pd/C . Solvent effects : Polar aprotic solvents (e.g., THF) enhance reaction rates. Microwave-assisted synthesis reduces reaction time by 50% while maintaining yield .

Q. How does the chloro-substituent influence the electronic properties of the aniline moiety in this compound?

- The electron-withdrawing Cl group at the meta position decreases electron density on the aromatic ring, confirmed by Hammett substituent constants (σₘ = 0.37). This enhances electrophilic substitution reactivity at the para position, as observed in nitration and halogenation studies of related chloro-anilines .

Q. What are the challenges in crystallizing 3-chloro-N-(furan-2-ylmethyl)aniline, and how are they addressed?

- Low solubility in common solvents (e.g., ethanol, acetone) complicates crystallization. Slow evaporation in mixed solvents (ethanol/water, 3:1) yields single crystals. π-π stacking interactions (3.73–3.82 Å) stabilize the crystal lattice, as shown in X-ray studies of analogous compounds .

Q. How can computational methods predict the biological activity of 3-chloro-N-(furan-2-ylmethyl)aniline derivatives?

- Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target enzymes like MurA (a bacterial cell wall synthesis enzyme). QSAR models correlate substituent effects (e.g., Cl position) with antibacterial activity . DFT calculations predict frontier molecular orbitals, guiding the design of redox-active derivatives .

Key Methodological Notes

- Synthesis : Prioritize Pd/NiO over traditional catalysts for higher efficiency .

- Characterization : Combine NMR, HRMS, and X-ray crystallography for unambiguous structural confirmation .

- Data Interpretation : Use computational tools (DFT, docking) to rationalize reactivity and bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.